Cas no 1263282-83-2 (6-(4-Bromophenyl)-4-oxohexanoic acid)
6-(4-Bromophenyl)-4-oxohexanoic acid Chemical and Physical Properties
Names and Identifiers
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- 6-(4-Bromophenyl)-4-oxohexanoic acid
- 6-(4-bromophenyl)-4-oxohexanoicacid
- DB-253468
- AKOS015890933
- 1263282-83-2
- DTXSID50677428
-
- MDL: MFCD17676602
- Inchi: 1S/C12H13BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16)
- InChI Key: WFQOANXIUFLILO-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC(CCC(=O)O)=O
Computed Properties
- Exact Mass: 284.00481g/mol
- Monoisotopic Mass: 284.00481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.4Ų
6-(4-Bromophenyl)-4-oxohexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110342-1g |
6-(4-Bromophenyl)-4-oxohexanoic acid |
1263282-83-2 | 95% | 1g |
409.02 USD | 2021-06-17 | |
| Crysdot LLC | CD12156875-1g |
6-(4-Bromophenyl)-4-oxohexanoic acid |
1263282-83-2 | 95+% | 1g |
$491 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1804225-1g |
6-(4-Bromophenyl)-4-oxohexanoic acid |
1263282-83-2 | 98% | 1g |
¥4294.00 | 2024-08-09 |
6-(4-Bromophenyl)-4-oxohexanoic acid Related Literature
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-(4-Bromophenyl)-4-oxohexanoic acid
Introduction to 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS No: 1263282-83-2)
6-(4-Bromophenyl)-4-oxohexanoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1263282-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of α-hydroxy carboxylic acids, characterized by the presence of both a hydroxyl group and a carboxylic acid moiety in its molecular structure. The unique combination of these functional groups, coupled with the electron-withdrawing nature of the 4-bromophenyl substituent, makes this molecule a versatile intermediate in the synthesis of various biologically active agents.
The structural framework of 6-(4-Bromophenyl)-4-oxohexanoic acid consists of a hexanoic acid backbone with an additional ketone group at the fourth carbon position and a brominated phenyl ring attached to the sixth carbon. This arrangement not only imparts distinct physicochemical properties but also opens up numerous possibilities for further chemical modifications. The 4-bromophenyl moiety, in particular, serves as a valuable handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, facilitating the construction of more complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of derivatives derived from 6-(4-Bromophenyl)-4-oxohexanoic acid. The α-hydroxy carboxylic acid scaffold is well-known for its role in drug design due to its ability to form hydrogen bonds and participate in enzyme-substrate interactions. This property has been leveraged in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents targeting various diseases.
One of the most compelling aspects of 6-(4-Bromophenyl)-4-oxohexanoic acid is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs with enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of this compound have been investigated for their potential as inhibitors of polyphenol oxidases and other enzymes involved in metabolic pathways. The 4-bromophenyl group provides a convenient site for further functionalization, allowing chemists to tailor the properties of the resulting molecules precisely.
The synthesis of 6-(4-Bromophenyl)-4-oxohexanoic acid typically involves multi-step organic transformations starting from commercially available precursors. One common synthetic route involves the bromination of 4-phenylbenzoic acid followed by oxidation and reduction steps to introduce the ketone and hydroxyl groups at appropriate positions. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have also been employed to improve yield and enantioselectivity.
Recent advancements in computational chemistry have further enhanced the understanding of how 6-(4-Bromophenyl)-4-oxohexanoic acid behaves in biological systems. Molecular docking studies have revealed that this compound can interact with various protein targets through multiple binding modes, suggesting its potential as a lead compound for drug development. Additionally, quantum mechanical calculations have provided insights into its electronic structure and reactivity, which are crucial for designing more effective derivatives.
The pharmaceutical industry has taken note of these findings and is actively exploring the therapeutic applications of compounds derived from 6-(4-Bromophenyl)-4-oxohexanoic acid. Preclinical studies have demonstrated promising results in models of inflammation, cancer, and neurodegenerative diseases. The ability to modify key functional groups while retaining biological activity has made this compound an attractive candidate for further development into novel therapeutics.
In conclusion, 6-(4-Bromophenyl)-4-oxohexanoic acid (CAS No: 1263282-83-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile synthetic applications. Its role as an intermediate in drug discovery continues to be explored, with ongoing research aimed at uncovering new therapeutic possibilities. As our understanding of biological pathways grows more sophisticated, compounds like this are poised to play an increasingly important role in developing next-generation medicines.
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